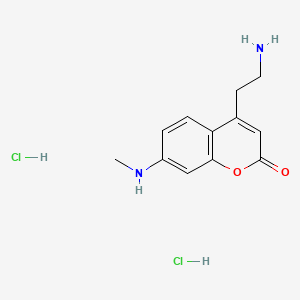

FFN 206 dihydrochloride

Description

Properties

IUPAC Name |

4-(2-aminoethyl)-7-(methylamino)chromen-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.2ClH/c1-14-9-2-3-10-8(4-5-13)6-12(15)16-11(10)7-9;;/h2-3,6-7,14H,4-5,13H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODENAPXTSFPACZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)C(=CC(=O)O2)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FFN206 Dihydrochloride: A Technical Guide to its Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

FFN206 dihydrochloride (B599025) is a fluorescent false neurotransmitter (FFN) that serves as a substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is a crucial component in monoaminergic neurotransmission, responsible for transporting neurotransmitters like dopamine, norepinephrine, and serotonin (B10506) from the neuronal cytosol into synaptic vesicles.[1] FFN206's ability to be actively transported by VMAT2 and its inherent fluorescence make it a valuable tool for studying VMAT2 function, identifying potential inhibitors, and visualizing monoaminergic systems in cell culture.[1][3] This guide provides a detailed overview of the photophysical properties of FFN206 dihydrochloride, its mechanism of action, and the experimental protocols for its use.

Core Photophysical and Biological Properties

The photophysical and biological characteristics of FFN206 dihydrochloride are summarized below. These properties were determined in potassium phosphate (B84403) buffer (0.1 M, pH 7.4).[1]

| Property | Value | Reference |

| Absorption Maximum (λabs, max) | 368 - 369 nm | [1] |

| Emission Maximum (λem, max) | 464 nm | [1] |

| Molar Extinction Coefficient (ε) | 15,000 M⁻¹cm⁻¹ | [1] |

| Quantum Yield (Φ) | 0.74 | [1] |

| Apparent Michaelis Constant (Km) at VMAT2 | 1.16 ± 0.10 µM | [1][3] |

| Apparent IC50 | 1.15 µM | [2] |

| Fluorescence Lifetime (τ) | Not Reported |

FFN206 is noted for its high fluorescence, significant Stokes shift, and photostability.[1] Its emission is also independent of pH, which is a desirable characteristic for a fluorescent probe used in cellular environments where pH can vary between compartments.[1]

Mechanism of Action: VMAT2-Mediated Uptake

FFN206 acts as a fluorescent substrate for VMAT2, allowing for the visualization and quantification of the transporter's activity.[1] The uptake of FFN206 into VMAT2-expressing vesicles is an active process that relies on the proton gradient established by the vacuolar H+-ATPase (V-ATPase).[1] This process is essential for the packaging of monoamine neurotransmitters into synaptic vesicles.

The signaling pathway for FFN206 uptake can be visualized as follows:

Caption: VMAT2-mediated uptake of FFN206 into synaptic vesicles.

Experimental Protocols

Several experimental protocols have been developed to utilize FFN206 for studying VMAT2 function.

FFN206 Uptake Assay in Cultured Cells

This protocol is used to measure the activity of VMAT2 in living cells.[1]

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with rat VMAT2 (VMAT2-HEK) are commonly used.[1] Null-transfected HEK293 cells serve as a negative control.[1] Cells are plated on poly-D-lysine coated plates and grown to 80-90% confluency.[1]

-

Incubation: The culture medium is replaced with experimental media containing FFN206 (typically 1-5 µM).[1] For inhibition studies, cells are pre-incubated with a VMAT2 inhibitor (e.g., tetrabenazine, 2 µM) before adding FFN206.[1] Incubation is carried out at 37°C in 5% CO2 for a duration ranging from 40 minutes to 2 hours.[1]

-

Washing: After incubation, the cells are washed with Phosphate-Buffered Saline (PBS) to remove extracellular FFN206.[1]

-

Analysis: The intracellular fluorescence is then measured using fluorescence microscopy or a microplate reader.[1]

Fluorescence Microscopy Imaging

This method allows for the visualization of FFN206 accumulation within subcellular compartments.[1]

-

Cell Preparation: VMAT2-HEK cells and control cells are prepared as described in the uptake assay protocol.[1]

-

Imaging: Following incubation with FFN206 and washing, cells are imaged using an epifluorescence microscope.[1] Typical filter sets for FFN206 are excitation at 350 ± 25 nm and emission at 460 ± 25 nm.[1] A punctate fluorescence pattern is indicative of FFN206 accumulation in VMAT2-expressing acidic organelles.[1]

Microplate-Based Fluorometric Assay

This high-throughput method is suitable for screening VMAT2 inhibitors.[1]

-

Cell Plating: Cells are grown in 96-well plates.[1]

-

Compound Addition: Test compounds or a vehicle control (DMSO) are added to the wells, and the plate is incubated for 30 minutes at 37°C.[1]

-

FFN206 Addition: FFN206 is then added to a final concentration of 1 µM, and the plate is incubated for an additional hour at 37°C.[1]

-

Measurement: The uptake is terminated by washing with PBS.[1] The fluorescence in each well is measured using a plate reader with excitation and emission wavelengths set to 369 nm and 464 nm, respectively.[1]

Experimental Workflow Visualization

A typical workflow for a high-throughput screening assay using FFN206 to identify VMAT2 inhibitors is outlined below.

Caption: High-throughput screening workflow using FFN206.

References

FFN206 Dihydrochloride for VMAT2 Expression Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vesicular monoamine transporter 2 (VMAT2) is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters from the neuronal cytosol into synaptic vesicles. This process is essential for proper monoaminergic neurotransmission, and dysfunction of VMAT2 is implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease. Consequently, VMAT2 is a significant target for drug development and a key subject of neurobiological research. FFN206 is a fluorescent substrate for VMAT2 that enables the quantitative and high-throughput examination of the transporter's activity in cell culture.[1][2][3][4] This guide provides an in-depth overview of the use of FFN206 dihydrochloride (B599025) for VMAT2 expression analysis, including its mechanism of action, experimental protocols, and data interpretation.

FFN206 Mechanism of Action

FFN206 is a fluorescent false neurotransmitter that acts as a specific substrate for VMAT2.[3][5] Its uptake into VMAT2-expressing cells is dependent on the transporter's activity.[1][5] Once transported into the acidic environment of synaptic vesicles by VMAT2, FFN206 exhibits a robust and sustained fluorescence.[3] This fluorescence can be readily detected and quantified using fluorescence microscopy or a microplate reader.[1][3][4] The accumulation of FFN206 is dependent on the proton gradient maintained by the vesicular H+-ATPase (V-ATPase), as treatment with the V-ATPase inhibitor bafilomycin diminishes FFN206 fluorescence.[5] Furthermore, known VMAT2 inhibitors such as tetrabenazine (B1681281) and reserpine (B192253) effectively block FFN206 uptake, confirming that its accumulation is a direct measure of VMAT2 function.[1][5]

Mechanism of FFN206 uptake and inhibition at VMAT2.

Quantitative Data

The utility of FFN206 as a VMAT2 substrate is underscored by its binding affinity, which is comparable to the endogenous neurotransmitter dopamine.[1] The apparent Michaelis-Menten constant (Km) of FFN206 for VMAT2 has been determined to be 1.16 ± 0.10 µM .[1][2][3][4] This indicates a high affinity, making it a sensitive probe for VMAT2 activity.

| Compound | Parameter | Value (µM) | Cell Line |

| FFN206 | Apparent Km | 1.16 ± 0.10 | VMAT2-transfected HEK cells |

| FFN206 | IC50 | 1.15 | VMAT2-transfected HEK cells |

| Dopamine | Km | 0.82 - 0.95 | - |

| Dopamine | IC50 | 0.92 ± 0.05 | - |

The inhibitory effects of various known VMAT2 inhibitors on FFN206 uptake have also been quantified, providing a baseline for screening new compounds.

| Inhibitor | IC50 (µM) |

| Dihydrotetrabenazine (DTBZ) | 0.017 ± 0.001 |

| Reserpine | 0.019 ± 0.001 |

| Haloperidol | 0.071 ± 0.003 |

| Ketanserin | 0.105 ± 0.005 |

| Tetrabenazine (TBZ) | 0.32 ± 0.01 |

| Lobeline | 1.01 ± 0.07 |

| Fluoxetine | 1.07 ± 0.05 |

| S(+)-Methamphetamine | 4.53 ± 1.42 |

Experimental Protocols

FFN206 can be utilized in two primary assay formats: fluorescence microscopy for visualization of VMAT2 activity at the subcellular level and a 96-well plate-based fluorometric assay for high-throughput screening.

Fluorescence Microscopy Protocol

This protocol is adapted from methodologies used for imaging FFN206 uptake in VMAT2-transfected HEK cells.[1]

Materials:

-

VMAT2-expressing cells (e.g., VMAT2-HEK cells) and control null-transfected cells

-

Poly-D-lysine coated coverslips or imaging plates

-

FFN206 dihydrochloride

-

Tetrabenazine (TBZ) or other VMAT2 inhibitors

-

Experimental medium (e.g., DMEM without phenol (B47542) red, supplemented with L-glutamine and charcoal/dextran-treated FBS)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Plating: Plate VMAT2-expressing and control cells onto poly-D-lysine coated coverslips or imaging plates and allow them to adhere overnight.

-

Inhibitor Pre-treatment (for control wells): For negative control wells, pre-incubate the cells with a VMAT2 inhibitor (e.g., 2 µM TBZ) for 1 hour.

-

FFN206 Incubation: Add FFN206 to the experimental medium to a final concentration of 5 µM and incubate the cells for 2 hours at 37°C. For inhibitor-treated wells, the inhibitor should be co-incubated with FFN206.

-

Washing: Wash the cells once with PBS to remove excess FFN206.

-

Imaging: Add fresh experimental medium and acquire images using a fluorescence microscope. A punctate fluorescence pattern within the cells indicates the accumulation of FFN206 in VMAT2-expressing acidic organelles.[1]

Experimental workflow for fluorescence microscopy.

High-Throughput Screening (HTS) 96-Well Plate Assay

This protocol is designed for quantitative analysis of VMAT2 activity and screening of potential inhibitors in a high-throughput format.[1][5] A Z'-factor of 0.7-0.8 has been reported for this assay, indicating its suitability for HTS.[1][2]

Materials:

-

VMAT2-expressing cells and control null-transfected cells

-

96-well black, clear-bottom plates

-

FFN206 dihydrochloride

-

VMAT2 inhibitors (for controls and screening)

-

Experimental medium

-

PBS

-

Microplate reader with fluorescence detection

Procedure:

-

Cell Plating: Seed VMAT2-expressing and control cells into a 96-well plate and culture overnight.

-

Medium Exchange: Aspirate the culture medium and add 180 µL of experimental medium to each well.

-

Inhibitor/Compound Addition: Add 10 µL of the test inhibitor or DMSO vehicle to the respective wells. For a standard assay, a final inhibitor concentration of 10 µM can be used. Incubate for 30 minutes at 37°C.

-

FFN206 Addition: Add 10 µL of a 20 µM FFN206 solution to each well (final concentration of 1 µM). Incubate for 1 hour at 37°C.

-

Termination and Washing: Terminate the uptake by washing the cells once with 200 µL/well of PBS.

-

Fluorescence Measurement: Add 120 µL/well of fresh PBS and measure the fluorescence in each well using a microplate reader.

Workflow for the 96-well plate HTS assay.

Conclusion

FFN206 dihydrochloride is a powerful and versatile tool for the study of VMAT2. Its high affinity and specific transport by VMAT2, coupled with its strong fluorescence upon vesicular accumulation, make it an ideal probe for both qualitative and quantitative assessment of VMAT2 expression and function. The availability of robust protocols for both fluorescence microscopy and high-throughput screening enables a wide range of applications, from basic research into VMAT2 biology to the discovery and characterization of novel VMAT2-targeting drugs.

References

- 1. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Vesicular Monoamine Transporter 2 (VMAT2): Function and the Utility of the Fluorescent Probe FFN206

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Vesicular Monoamine Transporter 2 (VMAT2), encoded by the SLC18A2 gene, is a critical component of the monoaminergic neurotransmission system.[1] It is responsible for packaging neurotransmitters such as dopamine (B1211576), serotonin, norepinephrine, epinephrine, and histamine (B1213489) from the neuronal cytosol into synaptic vesicles.[1][2] This process is essential for the storage and subsequent exocytotic release of these monoamines, playing a pivotal role in modulating neural circuits involved in motor control, mood, and reward.[3][4] VMAT2 dysfunction is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, Huntington's disease, and depression, making it a significant pharmacological target.[2][5]

This technical guide provides a comprehensive overview of VMAT2 function, its mechanism of action, and its interaction with various ligands. A central focus of this document is the utility of FFN206, a novel fluorescent substrate for VMAT2, which has emerged as a powerful tool for studying the transporter's activity in live cells and for high-throughput screening (HTS) of potential therapeutic compounds.[6][7] We present detailed experimental protocols for assays utilizing FFN206, as well as traditional radioligand binding and vesicular uptake assays. Furthermore, quantitative data on the interaction of VMAT2 with various substrates and inhibitors are summarized, and key mechanisms and workflows are visualized through detailed diagrams.

The Core Function and Mechanism of VMAT2

VMAT2 is an acidic glycoprotein (B1211001) with 12 transmembrane domains that functions as a proton-monoamine antiporter.[2][8] It utilizes the proton electrochemical gradient established by a vesicular H+-ATPase (V-ATPase) to drive the transport of cytosolic monoamines into synaptic vesicles.[2][8] For each molecule of monoamine transported into the vesicle, it is believed that two protons are transported out.[8][9] This process concentrates monoamines within vesicles at a pH of around 5.5, which increases their stability and prevents their degradation by cytosolic enzymes like monoamine oxidase (MAO).[4] By sequestering potentially toxic monoamines and their metabolites from the cytoplasm, VMAT2 also serves a crucial neuroprotective role.[4][6]

The VMAT2 Transport Cycle

The transport of monoamines by VMAT2 follows an alternating access mechanism, where the substrate binding site is alternately exposed to the cytosolic and luminal sides of the vesicular membrane.[8] Recent structural studies have begun to elucidate the conformational changes that govern this process.

FFN206: A Fluorescent Probe for VMAT2 Activity

FFN206 is a synthetic, fluorescent compound designed as a substrate for VMAT2.[6][7] It combines the arylethylamine fragment, a key structural feature of monoamine substrates, with the photostable 7-amino-coumarin fluorophore.[6] This design allows FFN206 to be actively transported by VMAT2 into acidic intracellular organelles, where it accumulates and produces a strong, quantifiable fluorescent signal.[6][9]

Photophysical and Binding Properties of FFN206

FFN206 exhibits favorable photophysical properties for cellular imaging, with an absorption maximum (λabs, max) at 368 nm and an emission maximum at 464 nm.[6] Its fluorescence is notably pH-independent, making it a robust reporter of VMAT2 activity within the acidic environment of synaptic vesicles.[6] FFN206 demonstrates an affinity for VMAT2 comparable to that of the endogenous substrate dopamine.[6]

Table 1: Comparative Binding Affinities for VMAT2 Substrates

| Compound | Parameter | Value (µM) | Assay Method |

| FFN206 | Apparent Km | 1.16 ± 0.10 | FFN206 Uptake in VMAT2-HEK cells[6][7] |

| FFN206 | IC50 | 1.15 | [3H]Serotonin Uptake Inhibition[6] |

| Dopamine | Km | 0.82 - 0.95 | Radioligand Uptake[6] |

| Dopamine | IC50 | 0.92 ± 0.05 | Radioligand Uptake[6] |

Quantitative Analysis of VMAT2 Inhibitors

The development of the FFN206 uptake assay has enabled the rapid and quantitative characterization of VMAT2 inhibitors in a high-throughput format.[6] The potencies of several known VMAT2 inhibitors, determined by their ability to block FFN206 uptake, are listed below. These values are consistent with those obtained through traditional radiolabeling techniques.[6]

Table 2: Potency (IC50) of VMAT2 Inhibitors Determined by FFN206 Uptake Assay

| Inhibitor | IC50 (nM) | Reference |

| Dihydrotetrabenazine (DTBZ) | 17 ± 1 | [6] |

| Reserpine (B192253) | 19 ± 1 | [6] |

| Tetrabenazine (B1681281) (TBZ) | 20.4 ± 4.1 | [4] |

| Tetrabenazine (TBZ) | 320 ± 10 | [6] |

| Tetrabenazine (TBZ) | 73.09 | [5] |

| Haloperidol | 71 ± 3 | [6] |

| Ketanserin | 105 ± 5 | [6] |

| Lobeline | 1010 ± 70 | [6] |

| S(+)-Methamphetamine | 4530 ± 1420 | [6] |

| Methylphenidate | 94330 | [5] |

Note: Variations in IC50 values for the same compound (e.g., Tetrabenazine) can arise from differences in experimental conditions and cell lines used across studies.

Experimental Protocols

Detailed methodologies are essential for the reproducible study of VMAT2 function. This section provides protocols for the FFN206 cellular uptake assay, as well as traditional radioligand binding and vesicular uptake assays.

FFN206 Cellular Uptake Assay for High-Throughput Screening (HTS)

This protocol is adapted from Hu et al. (2013) and is designed for a 96-well plate format to measure VMAT2-dependent uptake of FFN206 in living cells.[6]

Materials:

-

HEK293 cells stably transfected with VMAT2 (VMAT2-HEK) and null-transfected control cells.

-

96-well black, clear-bottom tissue culture plates.

-

Experimental Medium (e.g., HBSS or other suitable buffer).

-

FFN206 stock solution (e.g., 20 µM in experimental medium).

-

Test inhibitors and control vehicle (e.g., DMSO).

-

Phosphate Buffered Saline (PBS).

-

Fluorescence microplate reader (Excitation: ~368 nm, Emission: ~464 nm).

Procedure:

-

Cell Plating: Seed VMAT2-HEK cells and control cells into a 96-well plate at a density that achieves ~80% confluency on the day of the assay.

-

Compound Preparation: Prepare serial dilutions of test inhibitors in experimental medium.

-

Assay Initiation:

-

Aspirate the culture medium from the wells.

-

Add 180 µL of experimental medium to each well.

-

Add 10 µL of the test inhibitor solution (at 20x the final desired concentration) or vehicle to the appropriate wells.

-

Incubate the plate for 30 minutes at 37°C.

-

-

FFN206 Addition:

-

Add 10 µL of 20 µM FFN206 solution to each well (final concentration: 1 µM).

-

Incubate the plate for 60 minutes at 37°C.

-

-

Termination and Washing:

-

Terminate the uptake by aspirating the medium and washing the cells once with 200 µL/well of PBS.

-

Add 120 µL of fresh PBS to each well.

-

-

Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader.

-

Data Analysis:

-

Subtract the background fluorescence (from wells with null-transfected cells or VMAT2-HEK cells treated with a saturating concentration of a potent inhibitor like tetrabenazine).

-

Plot the normalized fluorescence against the inhibitor concentration and fit the data using a nonlinear regression model to determine IC50 values.

-

Radioligand Binding Assay for VMAT2

This protocol provides a general framework for a competitive binding assay to determine the affinity (Ki) of a test compound for VMAT2 using [3H]dihydrotetrabenazine ([3H]DTBZ).[10][11][12]

Materials:

-

Membrane preparation from tissue rich in VMAT2 (e.g., rat striatum) or VMAT2-expressing cells.

-

[3H]DTBZ (radioligand).

-

Unlabeled tetrabenazine or reserpine (for non-specific binding).

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]

-

96-well plates and glass fiber filters (pre-soaked in polyethyleneimine).

-

Cell harvester and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer, followed by differential centrifugation to isolate the membrane fraction containing VMAT2. Resuspend the final pellet in binding buffer.[10][12]

-

Assay Setup (in triplicate):

-

Total Binding: Add membrane preparation and [3H]DTBZ to wells.

-

Non-Specific Binding: Add membrane preparation, [3H]DTBZ, and a saturating concentration of unlabeled tetrabenazine (e.g., 10 µM).[11]

-

Competition Binding: Add membrane preparation, [3H]DTBZ, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C to reach equilibrium.[11][12]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound and free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.[10]

-

Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

-

Data Analysis:

-

Calculate specific binding (Total - Non-Specific).

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Vesicular [3H]Dopamine Uptake Assay

This functional assay measures VMAT2 activity by quantifying the uptake of radiolabeled dopamine into isolated synaptic vesicles or synaptosomes.[13][14][15]

Materials:

-

Synaptosome or synaptic vesicle preparation from brain tissue.

-

Homogenization Buffer and Uptake Buffer.

-

[3H]Dopamine.

-

ATP and MgCl2 (to energize transport).

-

Test inhibitors.

-

Scintillation counter.

Procedure:

-

Vesicle Preparation: Homogenize brain tissue (e.g., striatum) in a suitable buffer and use differential centrifugation to prepare a synaptosome or purified synaptic vesicle fraction.[13][15]

-

Assay Initiation: Pre-warm aliquots of the vesicle preparation at 37°C.

-

Uptake Reaction: To each tube, add uptake buffer, ATP, MgCl2, the test inhibitor (or vehicle), and finally [3H]Dopamine to initiate the reaction.

-

Incubation: Incubate for a defined period (e.g., 5-10 minutes) at 37°C. The reaction should be within the linear range of uptake.[13][16]

-

Termination: Stop the reaction by adding a large volume of ice-cold uptake buffer and rapidly filtering the mixture through glass fiber filters.

-

Washing & Counting: Wash filters with ice-cold buffer and measure radioactivity via scintillation counting.

-

Data Analysis: Determine the specific uptake (uptake in the absence of inhibitor minus uptake in the presence of a potent inhibitor like reserpine) and calculate the IC50 for test compounds.

Conclusion

VMAT2 remains a compelling target for drug discovery due to its integral role in monoaminergic neurotransmission and its association with a range of CNS disorders. The advent of tools like the fluorescent substrate FFN206 has significantly advanced the study of this transporter. The FFN206-based assay provides a robust, sensitive, and high-throughput method for identifying and characterizing novel VMAT2 modulators.[6] When used in conjunction with traditional methods like radioligand binding and vesicular uptake assays, researchers have a powerful toolkit to explore the complex pharmacology of VMAT2 and accelerate the development of next-generation therapeutics.

References

- 1. High-throughput screening system for dynamic monitoring of exocytotic vesicle trafficking in mast cells | PLOS One [journals.plos.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Drug inhibition and substrate transport mechanisms of human VMAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The ins and outs of vesicular monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FFN206 based assay for SLC18A1 using HEK-293 SLC18A1 OE cells [zenodo.org]

- 10. benchchem.com [benchchem.com]

- 11. neurosciences.ucsd.edu [neurosciences.ucsd.edu]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 14. pnas.org [pnas.org]

- 15. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Studies on the uptake of [3H]dopamine by synaptic vesicle fraction isolated from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

FFN206 Dihydrochloride: A Technical Guide for Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A key protein in the pathophysiology of PD is the vesicular monoamine transporter 2 (VMAT2), which is responsible for sequestering cytosolic dopamine (B1211576) into synaptic vesicles.[1] This process is crucial for protecting neurons from the cytotoxic effects of dopamine and for regulating dopaminergic neurotransmission.[1] Dysregulation of VMAT2 function is implicated in the pathogenesis of PD, making it a critical target for therapeutic intervention and diagnostic imaging.[2][3] FFN206 dihydrochloride (B599025) has emerged as a valuable tool in this area of research. It is a fluorescent substrate for VMAT2, enabling the quantitative and high-throughput examination of the transporter's activity.[2][4] This guide provides an in-depth overview of FFN206, its applications in PD research, detailed experimental protocols, and key quantitative data.

Mechanism of Action and Significance in Parkinson's Disease Research

FFN206 is a fluorescent analog that acts as a substrate for VMAT2.[2][5] Its mechanism relies on being actively transported by VMAT2 into acidic intracellular organelles, such as synaptic vesicles, driven by a proton gradient maintained by V-ATPase.[1][2] This accumulation within vesicles leads to a detectable fluorescent signal.[2] The intensity of this fluorescence is directly proportional to VMAT2 activity.[2][4]

The relevance of FFN206 to Parkinson's disease research lies in its ability to probe VMAT2 function. Since reduced VMAT2 function is associated with increased cytosolic dopamine, oxidative stress, and neuronal vulnerability—hallmarks of PD—FFN206 provides a means to screen for compounds that may modulate VMAT2 activity.[1][6] Upregulation of VMAT2 expression and function has shown neuroprotective effects, representing a promising therapeutic strategy.[2] FFN206-based assays allow for the high-throughput screening of potential VMAT2 inhibitors or enhancers.[2][7]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing FFN206 to characterize VMAT2 activity and inhibition.

Table 1: Binding Affinity and Kinetic Parameters of FFN206

| Parameter | Value | Cell System | Reference |

| Apparent Km | 1.16 ± 0.10 µM | VMAT2-transfected HEK cells | [2] |

| IC50 (inhibition of [3H] serotonin (B10506) uptake) | 1.15 µM | Membrane preparations from VMAT2-HEK cells | [2] |

Table 2: IC50 Values of VMAT2 Inhibitors Determined by FFN206 Uptake Assay

| Inhibitor | IC50 Value | Cell System | Reference |

| Reserpine | 0.019 ± 0.001 µM | VMAT2-HEK cells | [2] |

| 73.09 nM | HEK+VMAT2 cells | [1] | |

| Tetrabenazine (TBZ) | 0.32 ± 0.01 µM | VMAT2-HEK cells | [2] |

| 30.41 nM | HEK+VMAT2 cells | [1] | |

| Dihydrotetrabenazine (DTBZ) | 0.017 ± 0.001 µM | VMAT2-HEK cells | [2] |

| Haloperidol | 0.071 ± 0.003 µM | VMAT2-HEK cells | [2] |

| Lobeline | 1.01 ± 0.07 µM | VMAT2-HEK cells | [2] |

| Fluoxetine | 1.07 ± 0.05 µM | VMAT2-HEK cells | [2] |

| Ketanserin | 0.105 ± 0.005 µM | VMAT2-HEK cells | [2] |

| S(+)-Methamphetamine | 4.53 ± 1.42 µM | VMAT2-HEK cells | [2] |

| Methylphenidate | 94.33 µM | HEK+VMAT2 cells | [1] |

| Paraquat | 12.41 µM | HEK+VMAT2 cells | [1] |

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key pathways and experimental procedures involving FFN206.

References

- 1. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Potential Positron Emission Tomography Imaging Agent for Vesicular Monoamine Transporter Type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Increased vesicular monoamine transporter enhances dopamine release and opposes Parkinson disease-related neurodegeneration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

FFN206 Dihydrochloride: A Technical Guide for Researchers

CAS Number: 1883548-88-6

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on FFN206 dihydrochloride (B599025). FFN206 is a fluorescent substrate for the vesicular monoamine transporter 2 (VMAT2), an integral protein in monoaminergic neurotransmission.[1][2] Its unique properties make it an invaluable tool for studying VMAT2 activity in cell culture through fluorescence microscopy and high-throughput screening assays.[1][2][3][4]

Chemical and Physical Properties

FFN206 dihydrochloride is a water-soluble compound with a molecular weight of 291.17 g/mol . Its chemical formula is C₁₂H₁₄N₂O₂·2HCl. The compound is characterized by its fluorescent properties, with an excitation maximum at 369 nm and an emission maximum at 464 nm, emitting in the blue spectrum.

| Property | Value | Source |

| CAS Number | 1883548-88-6 | N/A |

| Molecular Formula | C₁₂H₁₄N₂O₂·2HCl | |

| Molecular Weight | 291.17 g/mol | |

| Excitation Maximum (λex) | 369 nm | |

| Emission Maximum (λem) | 464 nm | |

| Appearance | Solid | N/A |

| Purity | ≥98% (HPLC) | |

| Solubility | Water (up to 100 mM), DMSO (up to 50 mM) | N/A |

| Storage | Store at -20°C |

Mechanism of Action

FFN206 acts as a substrate for VMAT2, a transporter protein responsible for packaging monoamine neurotransmitters (e.g., dopamine (B1211576), serotonin, norepinephrine) from the cytoplasm into synaptic vesicles.[5][6] This process is crucial for the subsequent release of neurotransmitters into the synaptic cleft. The transport of monoamines by VMAT2 is an active process driven by a proton gradient established by a vesicular H+-ATPase.[7] FFN206 mimics endogenous monoamines and is transported into VMAT2-expressing acidic vesicles.[3] Its accumulation within these vesicles leads to a concentrated fluorescent signal that can be detected and quantified.[8] The apparent Michaelis constant (Km) of FFN206 for VMAT2 is approximately 1.16 µM, which is comparable to that of dopamine.[1][2][3][4] The IC50 value, representing the concentration at which FFN206 inhibits 50% of VMAT2 activity in competitive binding assays, is approximately 1.15 µM.[3]

Experimental Protocols

Synthesis of FFN206 Dihydrochloride

The synthesis of FFN206 involves a key step of catalytic hydroarylation of alkynoate esters. A detailed protocol is described in the supplementary information of Hu et al., 2013.[3]

Cell Culture and Plating

HEK293 cells stably transfected with rat VMAT2 (VMAT2-HEK) are commonly used.[3]

-

Growth Medium: DMEM + GlutaMAX supplemented with 10% (v/v) fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin.[3]

-

Cell Plating for Microscopy: Plate VMAT2-HEK cells onto poly-D-lysine-coated clear bottom six-well plates at a density of 0.15–0.20 × 10⁶ cells per well.[3]

-

Cell Plating for 96-well Plate Assay: Seed 40,000 to 50,000 cells per well in a 96-well black, clear-bottom plate.[9]

Fluorescence Microscopy Imaging of FFN206 Uptake

This protocol allows for the visualization of VMAT2 activity in individual cells.

-

Grow VMAT2-HEK cells to 80-90% confluency.[3]

-

Replace the culture medium with experimental medium (DMEM without phenol (B47542) red, with 4 mM L-glutamine, 1% (v/v) charcoal/dextran-treated FBS, 100 U/ml penicillin, and 100 µg/ml streptomycin).[3]

-

For inhibitor studies, pre-incubate cells with the VMAT2 inhibitor (e.g., 2 µM tetrabenazine) for 1 hour.[3]

-

Add FFN206 to a final concentration of 5 µM and incubate for 2 hours.[3]

-

Wash the cells once with PBS buffer.[3]

-

Acquire images using a fluorescence microscope with appropriate filters for blue fluorescence.

Quantitative Fluorometric Assay for VMAT2 Activity (96-well plate)

This high-throughput assay allows for the quantification of VMAT2 activity and the screening of inhibitors.[3]

-

Seed VMAT2-HEK cells in a 96-well plate and grow to confluency.[9]

-

Aspirate the culture medium and add 180 µL of experimental medium to each well.[3]

-

Add 10 µL of the test inhibitor at 20x the final concentration (or vehicle) and incubate for 30 minutes at 37°C.[3]

-

Add 10 µL of 20 µM FFN206 stock solution (final concentration 1 µM) to each well.[3]

-

Incubate for 60 minutes at 37°C, protected from light.[3][9]

-

Terminate the uptake by washing once with 200 µL/well of ice-cold PBS.[3][9]

-

Add 120 µL of fresh PBS to each well.[3]

-

Measure fluorescence intensity using a plate reader (e.g., excitation at 405 nm and emission at 500 nm).[9]

Applications in Research and Drug Discovery

FFN206 serves as a powerful tool in several areas of neuropharmacology and drug discovery:

-

High-Throughput Screening (HTS) for VMAT2 Inhibitors: The quantitative fluorometric assay is amenable to HTS, enabling the rapid identification of novel VMAT2 inhibitors.[1][3][4] The assay has an excellent Z'-factor (typically 0.7-0.8), indicating its robustness and suitability for screening large compound libraries.[1][3][4]

-

Characterization of VMAT2 Inhibitors: FFN206 can be used to determine the potency (IC50 values) of known and novel VMAT2 inhibitors.[10]

-

Studying VMAT2 Function and Regulation: By visualizing and quantifying VMAT2-mediated uptake, researchers can investigate the cellular mechanisms that regulate VMAT2 function.

-

Cellular Imaging: FFN206 allows for the subcellular localization of VMAT2-expressing organelles.[3]

| VMAT2 Inhibitor | Reported IC₅₀ (nM) using FFN206 Assay |

| Tetrabenazine | 30.41 |

| Reserpine | 73.09 |

| Methamphetamine | 2399 |

| Methylphenidate | 94330 |

Data from Black et al., 2021[10]

Conclusion

FFN206 dihydrochloride is a well-characterized and versatile fluorescent probe that has significantly advanced the study of VMAT2. Its utility in both high-resolution microscopy and high-throughput screening makes it an indispensable tool for academic and industrial researchers investigating monoaminergic neurotransmission and developing novel therapeutics targeting VMAT2.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. neurologylive.com [neurologylive.com]

- 8. Synaptic vesicle glycoprotein 2C enhances vesicular storage of dopamine and counters dopaminergic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for FFN206 Dihydrochloride in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

FFN206 dihydrochloride (B599025) is a fluorescent probe designed as a substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2][3][4] VMAT2 is a crucial component in monoaminergic neurotransmission, responsible for transporting neurotransmitters like dopamine (B1211576) from the neuronal cytosol into synaptic vesicles.[1][5][6] FFN206 serves as a valuable tool for researchers studying VMAT2 function and for the high-throughput screening of potential VMAT2 inhibitors.[1][6][7] Its fluorescence allows for the direct visualization and quantification of VMAT2 activity in live cells using fluorescence microscopy.[1][6][8]

Physicochemical and Spectroscopic Properties

FFN206 is a water-soluble compound with fluorescent properties that are not sensitive to pH, making it suitable for studying VMAT2 which is located in acidic compartments.[7]

| Property | Value | Reference |

| Molecular Weight | 291.17 g/mol | [2] |

| Formula | C₁₂H₁₄N₂O₂·2HCl | [2] |

| Excitation Maximum (λex) | 369 nm | [2][9] |

| Emission Maximum (λem) | 464 nm | [2][9] |

| Solubility | Soluble to 100 mM in water and to 50 mM in DMSO | [2] |

| Purity | ≥98% | [2] |

| Appearance | Solid | [3] |

| Storage | Store at -20°C | [2] |

Biological Activity and Quantitative Data

FFN206 is a substrate for VMAT2 and its uptake can be inhibited by known VMAT2 inhibitors like tetrabenazine (B1681281) and reserpine.[10] It shows no significant inhibition of the dopamine transporter (DAT).[2][9]

| Parameter | Value | Cell Type | Reference |

| Apparent Michaelis Constant (Km) | 1.16 ± 0.10 µM | VMAT2-transfected HEK cells | [1][4][5][6][8] |

| Apparent IC₅₀ | 1.15 µM | VMAT2-transfected HEK cells | [2][6][9] |

| Z'-factor for HTS assay | 0.7–0.8 | VMAT2-transfected HEK cells | [1][5][6][8] |

Mechanism of Action

The mechanism of FFN206 as a fluorescent probe for VMAT2 activity is based on its transport into VMAT2-expressing acidic vesicles. The accumulation of FFN206 within these vesicles leads to a concentrated fluorescent signal that can be detected by fluorescence microscopy.

Caption: Mechanism of FFN206 uptake via VMAT2.

Experimental Protocol: Fluorescence Microscopy of FFN206 in Cultured Cells

This protocol is adapted for use with human embryonic kidney (HEK) cells stably transfected with VMAT2 (VMAT2-HEK).[6]

Materials:

-

FFN206 dihydrochloride

-

VMAT2-HEK cells and control HEK293 cells

-

Poly-D-lysine coated clear-bottom six-well plates

-

Dulbecco's Modified Eagle Medium (DMEM) with GlutaMAX

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Tetrabenazine (TBZ) or other VMAT2 inhibitors (optional, for control experiments)

-

Fluorescence microscope with appropriate filters for DAPI/FITC range (Excitation ~369 nm, Emission ~464 nm)

Cell Culture and Plating:

-

Culture VMAT2-HEK and control HEK293 cells in complete growth medium (DMEM + 10% FBS + 100 U/mL penicillin + 100 µg/mL streptomycin) at 37°C in a 5% CO₂ incubator.[6]

-

Plate the cells onto poly-D-lysine coated clear-bottom six-well plates at a density of 0.15–0.20 × 10⁶ cells per well.[6]

-

Allow cells to grow for approximately 4 days until they reach 80-90% confluency.[6]

FFN206 Staining and Imaging:

-

Prepare a stock solution of FFN206 dihydrochloride in water or DMSO.

-

On the day of the experiment, aspirate the culture medium from the wells.

-

Wash the cells with PBS (2.0 mL/well).[6]

-

Prepare the FFN206 working solution by diluting the stock solution in experimental medium (e.g., DMEM without phenol (B47542) red) to a final concentration of 1-5 µM. A final concentration of 5 µM FFN206 has been shown to be effective.[6]

-

(Optional Control) For inhibitor studies, pre-incubate a set of wells with a VMAT2 inhibitor (e.g., 2 µM TBZ) for 30 minutes at 37°C before adding FFN206.[6]

-

Add the FFN206 working solution to the cells and incubate for 40-120 minutes at 37°C. An incubation time of 2 hours has been used successfully.[6] Fluorescence uptake has been shown to plateau at around 40 minutes.[6]

-

Terminate the uptake by washing the cells once with PBS (200 µL/well).[6]

-

Add fresh PBS (120 µL/well) to the wells for imaging.[6]

-

Image the cells using a wide-field fluorescence microscope. Expect to observe a punctate fluorescence pattern within the VMAT2-HEK cells, corresponding to the accumulation of FFN206 in VMAT2-expressing acidic organelles.[6] Control HEK cells or cells treated with a VMAT2 inhibitor should show only background fluorescence.[6]

Experimental Workflow Diagram

Caption: Experimental workflow for FFN206 fluorescence microscopy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rndsystems.com [rndsystems.com]

- 3. FFN-206 dihydrochloride | VMAT2 inhibitor | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Collection - New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - ACS Chemical Biology - Figshare [acs.figshare.com]

- 6. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FFN 206 dihydrochloride | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]

- 10. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening Assay Using FFN206 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

FFN206 dihydrochloride (B599025) is a fluorescent false neurotransmitter that serves as a substrate for the vesicular monoamine transporter 2 (VMAT2).[1] VMAT2 is a critical component in the central nervous system, responsible for packaging monoamine neurotransmitters from the neuronal cytosol into synaptic vesicles.[2][3] This process is essential for neurotransmission and its modulation is a key target for drug development in various neurological and psychiatric disorders.[4] FFN206's fluorescence is pH-independent and upon uptake into the acidic environment of VMAT2-expressing vesicles, it emits a strong, stable signal, making it an ideal probe for high-throughput screening (HTS) of VMAT2 inhibitors.[1] This cell-based assay offers a robust and quantitative method to identify and characterize novel VMAT2 modulators.[1][2]

Principle of the Assay

The assay utilizes a cell line, typically Human Embryonic Kidney 293 (HEK293) cells, stably transfected to express VMAT2.[1] FFN206 is added to the cells and is actively transported into intracellular vesicles by VMAT2.[1][5] The accumulation of FFN206 within these vesicles results in a measurable fluorescent signal.[1] Compounds that inhibit VMAT2 will block the uptake of FFN206, leading to a decrease in fluorescence.[1][5] The assay's performance is excellent for HTS, with reported Z'-factors between 0.7 and 0.8.[1][2][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the FFN206 HTS assay.

Table 1: FFN206 Dihydrochloride Properties

| Property | Value | Reference |

| Chemical Name | 4-(2-Aminoethyl)-7-(methylamino)-2H-1-benzopyran-2-one dihydrochloride | |

| Molecular Weight | 291.17 g/mol | |

| Excitation Maximum (λex) | 369 nm | [7] |

| Emission Maximum (λem) | 464 nm | [7] |

| Apparent Km at VMAT2 | 1.16 ± 0.10 µM | [2][8][9] |

| Apparent IC50 | 1.15 µM | [7] |

| Solubility | Soluble to 100 mM in water and 50 mM in DMSO | [7] |

Table 2: HTS Assay Parameters and Performance

| Parameter | Value | Reference |

| Cell Line | HEK293 cells stably expressing VMAT2 | [1] |

| FFN206 Concentration | 1 µM (final) | [1][10] |

| Z'-Factor | ~0.7 - 0.8 | [1][2][3][6] |

| Signal-to-Background Ratio | Approximately 7-fold increase in fluorescence in VMAT2-expressing cells | [1] |

Table 3: IC50 Values of Known VMAT2 Inhibitors Determined by FFN206 Assay

| Inhibitor | IC50 Value | Reference |

| Tetrabenazine | 30.41 nM - 73.09 nM | [5] |

| Reserpine | 73.09 nM | [5] |

| Methamphetamine | 2.399 µM | [5] |

| Methylphenidate | 94.33 µM | [5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the underlying biological mechanism and the step-by-step experimental process.

Caption: VMAT2-mediated uptake of FFN206 into synaptic vesicles.

Caption: High-throughput screening workflow for VMAT2 inhibitors.

Experimental Protocols

Materials and Reagents:

-

HEK293 cells stably expressing VMAT2 (VMAT2-HEK)

-

FFN206 dihydrochloride

-

Tetrabenazine (or other known VMAT2 inhibitor as a positive control)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence plate reader

Protocol for High-Throughput Screening of VMAT2 Inhibitors:

-

Cell Seeding:

-

Culture VMAT2-HEK cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[10]

-

Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium.[10]

-

Incubate the plate for 24-48 hours to allow the cells to form a confluent monolayer.[10]

-

-

Compound Preparation:

-

Prepare a stock solution of test compounds and control inhibitors (e.g., tetrabenazine) in DMSO.

-

Create a serial dilution of the compounds in an appropriate assay buffer (e.g., serum-free DMEM) to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5%.[10]

-

-

Assay Procedure:

-

Carefully aspirate the culture medium from the wells.

-

Add 90 µL of assay buffer to each well.[10]

-

Add 10 µL of the diluted test compounds, positive control (e.g., tetrabenazine), or vehicle (DMSO) to the respective wells.[10]

-

Incubate the plate at 37°C for 30 minutes.[10]

-

Prepare a working solution of FFN206 in the assay buffer. A final concentration of 1 µM FFN206 is commonly used.[10]

-

Add 100 µL of the FFN206 working solution to each well, resulting in a final volume of 200 µL.[10]

-

Incubate the plate at 37°C for 60 minutes, ensuring it is protected from light.[1][10]

-

Aspirate the solution from the wells and wash once with 200 µL of ice-cold PBS.[10]

-

Aspirate the PBS and add 100 µL of fresh PBS to each well.[10]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a plate reader with filters appropriate for FFN206 (e.g., excitation at ~405 nm and emission at ~500 nm).[10]

-

The percentage of inhibition can be calculated relative to the signals from the vehicle (0% inhibition) and the positive control inhibitor (100% inhibition).

-

IC50 values for active compounds can be determined by fitting the dose-response data to a suitable sigmoidal curve.

-

Conclusion

The FFN206-based high-throughput screening assay provides a reliable and efficient platform for the discovery and characterization of novel VMAT2 inhibitors. Its simplicity, robustness, and amenability to automation make it a valuable tool in drug development programs targeting monoaminergic neurotransmission.[1]

References

- 1. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurotransmitter recognition by human vesicular monoamine transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rndsystems.com [rndsystems.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Collection - New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - ACS Chemical Biology - Figshare [acs.figshare.com]

- 10. benchchem.com [benchchem.com]

Quantifying VMAT2 Activity in Living Cells Using FFN206: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for quantifying the activity of Vesicular Monoamine Transporter 2 (VMAT2) in living cells using the fluorescent substrate FFN206. This document includes an overview of the underlying principles, comprehensive experimental protocols for both microplate-based assays and fluorescence microscopy, and key quantitative data to support experimental design and analysis.

Introduction to VMAT2 and FFN206

Vesicular Monoamine Transporter 2 (VMAT2) is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin (B10506), and norepinephrine, from the neuronal cytoplasm into synaptic vesicles.[1][2][3][4] This process is essential for the storage and subsequent release of these neurotransmitters, playing a vital role in modulating neurotransmission.[1][2][3][4] Dysregulation of VMAT2 function has been implicated in a variety of neurological and psychiatric disorders.[4][5][6]

FFN206 is a fluorescent false neurotransmitter that acts as a specific substrate for VMAT2.[7][8][9][10][11] Its chemical properties allow it to be actively transported into VMAT2-expressing acidic compartments, such as synaptic vesicles, within intact cells.[2][7][9][11] The accumulation of FFN206 within these vesicles results in a robust fluorescent signal that can be quantified to determine VMAT2 activity.[7][9] This makes FFN206 an invaluable tool for studying VMAT2 function, screening for VMAT2 inhibitors, and investigating the effects of various compounds on monoamine uptake in a live-cell format.[1][7][8]

The transport of FFN206 by VMAT2 is dependent on the proton gradient established by the vesicular H+-ATPase (V-ATPase).[4][7] Disruption of this gradient or direct inhibition of VMAT2 will prevent the accumulation of FFN206, providing a basis for specific and sensitive assays.[7][8]

Key Features of the FFN206 Assay:

-

Live-Cell Analysis: Enables the study of VMAT2 activity in a physiologically relevant context.

-

High-Throughput Screening (HTS) Amenable: The microplate-based format allows for rapid and efficient screening of large compound libraries.[1][2][7]

-

Quantitative Results: Provides robust and reproducible data for determining inhibitor potency (IC₅₀) and substrate affinity (Km).[1][7]

-

Versatility: Can be adapted for both high-throughput quantitative analysis using a plate reader and for detailed subcellular localization studies using fluorescence microscopy.[2][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the FFN206 VMAT2 assay, providing a reference for experimental setup and data interpretation.

Table 1: Kinetic and Binding Parameters of FFN206

| Parameter | Value | Cell Type | Reference |

| Apparent Km | 1.16 ± 0.10 µM | VMAT2-transfected HEK cells | [1][2][7] |

| IC₅₀ | 1.15 µM | VMAT2-HEK cell membranes ([³H] serotonin uptake inhibition) | [7] |

Table 2: IC₅₀ Values of Known VMAT2 Inhibitors Determined by FFN206 Uptake Assay

| Inhibitor | IC₅₀ Value | Cell Type | Reference |

| Reserpine | 0.019 ± 0.001 µM | VMAT2-HEK cells | [7] |

| Reserpine | 73.09 nM | HEK cells expressing human VMAT2 | [8] |

| Tetrabenazine (TBZ) | 0.32 ± 0.01 µM | VMAT2-HEK cells | [7] |

| Tetrabenazine (TBZ) | 30.41 nM | HEK cells expressing human VMAT2 | [8] |

| Dihydrotetrabenazine (DTBZ) | 0.017 ± 0.001 µM | VMAT2-HEK cells | [7] |

| Haloperidol | 0.071 ± 0.003 µM | VMAT2-HEK cells | [7] |

| Ketanserin | 0.105 ± 0.005 µM | VMAT2-HEK cells | [7] |

| Lobeline | 1.01 ± 0.07 µM | VMAT2-HEK cells | [7] |

| Fluoxetine | 1.07 ± 0.05 µM | VMAT2-HEK cells | [7] |

| S(+)-Methamphetamine | 4.53 ± 1.42 µM | VMAT2-HEK cells | [7] |

| Methylphenidate | 94.33 µM | HEK cells expressing human VMAT2 | [8] |

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of FFN206 uptake and the general workflow for quantifying VMAT2 activity.

Caption: Mechanism of FFN206 uptake via VMAT2 into a synaptic vesicle.

Caption: General experimental workflow for the FFN206 VMAT2 activity assay.

Experimental Protocols

Protocol 1: High-Throughput VMAT2 Inhibition Assay Using a Microplate Reader

This protocol is designed for screening compounds and determining their IC₅₀ values in a 96-well plate format.

Materials:

-

VMAT2-expressing cells (e.g., HEK293 cells stably transfected with rat or human VMAT2).

-

Control cells (e.g., null-transfected HEK293 cells).

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

Experimental medium (e.g., DMEM without phenol (B47542) red).[8]

-

FFN206 (stock solution in DMSO or appropriate solvent).

-

Test compounds and known VMAT2 inhibitors (e.g., Tetrabenazine, Reserpine) for controls.

-

Phosphate-Buffered Saline (PBS).

-

96-well black, clear-bottom tissue culture plates.

-

Fluorescence microplate reader.

Procedure:

-

Cell Seeding:

-

Compound Preparation and Incubation:

-

Prepare serial dilutions of your test compounds and control inhibitors in the experimental medium.

-

On the day of the assay, aspirate the culture medium from the wells.

-

Add 180 µL of experimental medium to each well.[7]

-

Add 10 µL of the diluted test compounds or vehicle control to the appropriate wells (this will be a 20x concentration of the final desired concentration).[7]

-

-

FFN206 Substrate Addition and Uptake:

-

Prepare a 20 µM working solution of FFN206 in the experimental medium.[7]

-

Add 10 µL of the FFN206 working solution to each well, resulting in a final concentration of 1 µM.[7][8]

-

Incubate the plate at 37°C for 60 minutes, protected from light.[7][12] The uptake of FFN206 typically reaches a plateau at around 40 minutes.[7]

-

-

Stopping the Reaction and Fluorescence Measurement:

-

Terminate the uptake by aspirating the solution from the wells.

-

Wash the cells once with 200 µL of ice-cold PBS per well.[7][12]

-

After the final wash, add 120 µL of fresh PBS to each well.[7]

-

Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set at approximately 369 nm and 464 nm, respectively.[7]

-

-

Data Analysis:

-

Controls:

-

0% Inhibition (Maximum Signal): VMAT2-expressing cells treated with vehicle and FFN206.

-

100% Inhibition (Minimum Signal): VMAT2-expressing cells treated with a saturating concentration of a known VMAT2 inhibitor (e.g., 10 µM Tetrabenazine) and FFN206.[8]

-

Background: Null-transfected cells treated with FFN206.

-

-

Calculate Percent Inhibition:

-

Percent Inhibition = 100 * (1 - (FluorescenceSample - FluorescenceMin) / (FluorescenceMax - FluorescenceMin))

-

-

Generate Dose-Response Curve:

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data using a non-linear regression model to determine the IC₅₀ value.

-

-

Protocol 2: Visualization of VMAT2 Activity by Fluorescence Microscopy

This protocol allows for the qualitative and semi-quantitative assessment of VMAT2 activity by visualizing the subcellular accumulation of FFN206.

Materials:

-

VMAT2-expressing cells and control cells.

-

Glass-bottom dishes or chamber slides coated with an appropriate attachment factor (e.g., poly-D-lysine).[7]

-

Cell culture medium.

-

Experimental medium.

-

FFN206.

-

VMAT2 inhibitor (e.g., Tetrabenazine) for control.

-

PBS.

-

Fluorescence microscope equipped with appropriate filters for FFN206 (e.g., DAPI or equivalent filter set).

Procedure:

-

Cell Seeding:

-

Cell Treatment:

-

On the day of imaging, remove the culture medium and wash the cells with PBS.[7]

-

For inhibitor controls, pre-incubate a set of cells with a VMAT2 inhibitor (e.g., 2 µM Tetrabenazine) in the experimental medium for 1 hour.[7]

-

Add FFN206 to all wells at a final concentration of 5 µM.[7]

-

Incubate the cells at 37°C for 2 hours.[7]

-

-

Live-Cell Imaging:

-

After incubation, wash the cells with PBS to remove excess FFN206.

-

Add fresh experimental medium or PBS to the cells for imaging.

-

Image the cells using a fluorescence microscope. FFN206 accumulation in VMAT2-expressing cells will appear as a punctate fluorescent pattern, consistent with localization to acidic organelles.[7]

-

In control cells (null-transfected or inhibitor-treated), only background levels of fluorescence should be observed.[7]

-

-

Image Analysis (Optional):

-

The intensity of the fluorescent puncta can be quantified using image analysis software to provide a semi-quantitative measure of VMAT2 activity under different conditions.

-

Troubleshooting and Considerations

-

Cell Health: Ensure cells are healthy and not over-confluent, as this can affect VMAT2 expression and function.

-

Phototoxicity: Minimize exposure of cells to excitation light to avoid phototoxicity, especially during live-cell imaging time-lapse experiments.[13]

-

Background Fluorescence: Use of phenol red-free medium during the assay can help reduce background fluorescence.[8] If high background persists, an additional wash step may be necessary.

-

Compound Solubility: Ensure that test compounds are fully dissolved in the assay medium. The final concentration of solvents like DMSO should be kept low (typically ≤ 0.5%) to avoid cellular toxicity.[4]

-

Assay Window: The Z'-factor for the high-throughput assay has been reported to be between 0.7 and 0.8, indicating a robust and reliable assay window.[1][2][7] Optimization of cell density, FFN206 concentration, and incubation times may be necessary for different cell lines or experimental conditions.[8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - ACS Chemical Biology - Figshare [acs.figshare.com]

- 4. benchchem.com [benchchem.com]

- 5. Drug inhibition and substrate transport mechanisms of human VMAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. FFN-206 dihydrochloride | VMAT2 inhibitor | Probechem Biochemicals [probechem.com]

- 12. benchchem.com [benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

FFN206 Dihydrochloride: A Fluorescent Probe for Live-Cell Imaging of Synaptic Vesicles

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

FFN206 dihydrochloride (B599025) is a fluorescent false neurotransmitter that serves as a substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2][3] This property allows for the selective labeling and visualization of synaptic vesicles in living cells, making it a valuable tool for studying monoaminergic neurotransmission.[1][3] FFN206 is taken up into VMAT2-expressing cells and accumulates in acidic intracellular compartments, such as synaptic vesicles, providing a robust and sustained fluorescent signal.[1][2] Its fluorescence is not sensitive to the acidic lumen of the vesicles, enabling the detection of vesicles before fusion.[4]

Principle of Action

FFN206 is a fluorescent analog of catecholamines and is recognized and transported by VMAT2 into synaptic vesicles.[4] This process is dependent on the proton gradient maintained by the vesicular H+-ATPase.[5] Once inside the vesicle, FFN206's fluorescence allows for the direct visualization of vesicular dynamics, including their uptake, storage, and release.[6][7] The accumulation of FFN206 can be blocked by VMAT2 inhibitors, such as tetrabenazine (B1681281) (TBZ) and reserpine, confirming its specificity.[1][5]

Applications

-

Live-cell imaging of synaptic vesicle dynamics: Visualize the distribution and trafficking of synaptic vesicles in cultured neurons and other VMAT2-expressing cells.[1][4]

-

High-throughput screening (HTS) for VMAT2 inhibitors: FFN206 uptake assays in a microplate format can be used to screen for compounds that modulate VMAT2 activity.[1]

-

Studying the effects of toxins and drugs on vesicular packaging: Assess how various pharmacological agents and environmental toxicants impact the function of VMAT2 and vesicular storage.[5]

-

Investigating the role of other proteins in vesicular function: Examine how proteins like synaptic vesicle glycoprotein (B1211001) 2C (SV2C) influence the uptake and retention of monoamines by synaptic vesicles.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of FFN206 dihydrochloride.

Table 1: Properties of FFN206 Dihydrochloride

| Property | Value | Reference |

| Chemical Name | 4-(2-Aminoethyl)-7-(methylamino)-2H-1-benzopyran-2-one dihydrochloride | |

| Molecular Weight | 291.17 g/mol | |

| Excitation Maximum (λex) | 369 nm | |

| Emission Maximum (λem) | 464 nm | |

| Apparent Km at VMAT2 | 1.16 ± 0.10 µM | [1][3] |

| Apparent IC50 | 1.15 µM |

Table 2: IC50 Values of VMAT2 Inhibitors Measured by FFN206 Uptake Assay

| Inhibitor | IC50 Value | Reference |

| Reserpine | 0.019 ± 0.001 µM / 73.09 nM | [1][5] |

| Tetrabenazine (TBZ) | 0.32 ± 0.01 µM / 30.41 nM | [1][5] |

| Dihydrotetrabenazine (DTBZ) | 0.017 ± 0.001 µM | [1] |

| Haloperidol | 0.071 ± 0.003 µM | [1] |

| Ketanserin | 0.105 ± 0.005 µM | [1] |

| Lobeline | 1.01 ± 0.07 µM | [1] |

| Fluoxetine | 1.07 ± 0.05 µM | [1] |

| S(+)-Methamphetamine | 4.53 ± 1.42 µM / 2.399 µM | [1][5] |

| Methylphenidate | 94.33 µM | [5] |

Experimental Protocols

Protocol 1: Live-Cell Imaging of FFN206 Uptake in Cultured Cells

This protocol describes the general procedure for visualizing the uptake of FFN206 into VMAT2-expressing cells using fluorescence microscopy.

Materials:

-

VMAT2-expressing cells (e.g., VMAT2-HEK cells) and control cells (e.g., HEK293)

-

Poly-D-lysine coated glass-bottom dishes or 6-well plates

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

FFN206 dihydrochloride stock solution (e.g., 10 mM in DMSO)

-

VMAT2 inhibitor (e.g., Tetrabenazine, 2 µM final concentration) for control experiments

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or similar for blue fluorescence)

Procedure:

-

Cell Plating: Plate VMAT2-expressing cells and control cells onto poly-D-lysine coated dishes or plates at a density of 0.15–0.20 × 10^6 cells per well and grow for approximately 4 days to reach 80-90% confluency.[1]

-

Preparation: Aspirate the culture medium and wash the cells with PBS (2 mL/well).[1] Add 1 mL of experimental medium to each well.

-

FFN206 Loading: Add FFN206 to the experimental medium to a final concentration of 5 µM.[1] For inhibitor controls, pre-incubate cells with the VMAT2 inhibitor (e.g., 2 µM TBZ) for 1 hour before and during FFN206 application.[1]

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 2 hours.[1]

-

Washing: Remove the FFN206-containing medium by aspiration, wash the cells with PBS (2 mL/well), and maintain them in fresh experimental medium (1 mL/well).[1]

-

Imaging: Acquire fluorescence images using a wide-field fluorescence microscope. A punctate fluorescence pattern within the VMAT2-expressing cells indicates the accumulation of FFN206 in vesicular compartments.[1]

Protocol 2: FFN206 Uptake Assay in a 96-Well Plate Format for HTS

This protocol is designed for quantitative measurement of VMAT2 activity and for screening VMAT2 inhibitors in a high-throughput format.

Materials:

-

VMAT2-expressing cells and control cells

-

Black-walled, clear-bottom 96-well plates

-

Cell culture medium

-

Experimental medium (e.g., DMEM without phenol (B47542) red)

-

FFN206 dihydrochloride

-

Test inhibitors and control inhibitor (e.g., Tetrabenazine)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Cell Plating: Seed VMAT2-expressing cells and control cells in a 96-well plate at a density of 40,000 cells per well and grow to confluency (approximately 24 hours).[6][8][9]

-

Pre-incubation with Inhibitors: Aspirate the culture medium and add 180 µL of experimental medium to each well. Add 10 µL of the test inhibitor (at 20x the final concentration) or DMSO vehicle to the respective wells.[1] Incubate for 30 minutes at 37°C.[1][8][9]

-

FFN206 Application: Add 10 µL of 20 µM FFN206 solution in experimental medium to each well (final concentration of 1 µM).[1]

-

Incubation: Incubate the plate for 1 hour at 37°C.[1]

-

Termination and Washing: Terminate the uptake by washing the cells once with 200 µL/well of PBS.[1] Add 120 µL/well of fresh PBS.[1]

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader (λex = ~370 nm, λem = ~460 nm).

Protocol 3: FFN206 Retention Assay

This protocol measures the ability of vesicles to retain FFN206 over time.

Materials:

-

VMAT2-expressing cells

-

96-well plates

-

FFN206 dihydrochloride

-

Tetrabenazine (for control)

-

Microplate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Seed cells in a 96-well plate as described in Protocol 2.[6]

-

FFN206 Loading: Incubate cells with 2 µM FFN206 in experimental medium for 1 hour at 37°C.[6]

-

Baseline Measurement: Remove the FFN206 solution and obtain a baseline fluorescence reading.[7]

-

Retention Measurement: Add experimental medium with either DMSO (control) or 1 µM tetrabenazine.[6][8] Immediately begin measuring fluorescence at 2.5-minute intervals for 45 minutes.[6][7][8]

-

Data Analysis: Normalize the fluorescence of each well to its own baseline reading and plot as a percentage of baseline over time.[6][8]

Visualizations

Caption: Mechanism of FFN206 uptake into synaptic vesicles.

Caption: General experimental workflow for FFN206 imaging.

References

- 1. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Collection - New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - ACS Chemical Biology - Figshare [acs.figshare.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synaptic vesicle glycoprotein 2C enhances vesicular storage of dopamine and counters dopaminergic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synaptic vesicle glycoprotein 2C enhances vesicular storage of dopamine and counters dopaminergic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

Real-Time Visualization of Vesicular Uptake Using FFN206

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorescent false neurotransmitter FFN206 serves as a specific substrate for the vesicular monoamine transporter 2 (VMAT2), enabling the real-time visualization and quantification of monoamine uptake into synaptic vesicles.[1][2][3] This technology is pivotal for studying the dynamics of vesicular packaging, screening for compounds that modulate VMAT2 activity, and investigating the pathophysiology of monoaminergic diseases such as Parkinson's disease.[1][3] FFN206 is a fluorescent analog of monoamines that is transported into vesicles by VMAT2, where it accumulates and produces a robust fluorescent signal.[1][4] This process is dependent on both the presence of functional VMAT2 and the proton gradient across the vesicular membrane maintained by the vacuolar H+-ATPase (v-ATPase).[1]

These application notes provide detailed protocols for utilizing FFN206 in cell-based assays, including real-time imaging and high-throughput screening.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing FFN206 to assess VMAT2 function.

Table 1: IC50 Values of VMAT2 Inhibitors Determined by FFN206 Uptake Assay

| Compound | Cell Type | IC50 Value | Reference |

| Tetrabenazine (B1681281) | HEK+VMAT2 | 30.41 nM | [1] |

| Reserpine | HEK+VMAT2 | 73.09 nM | [1] |

| Methamphetamine | HEK+VMAT2 | 2.399 µM | [1] |

| Methylphenidate | HEK+VMAT2 | 94.33 µM | [1] |

| Tetrabenazine | HEK-VMAT2 | 0.1348 µM | [5] |

| Tetrabenazine | HEK-VMAT2-SV2C | 0.2749 µM | [5] |

Table 2: Kinetic Parameters of FFN206

| Parameter | Value | Cell Type | Reference |

| Apparent Km | 1.16 ± 0.10 µM | VMAT2-HEK | [2] |

| IC50 (vs. [3H]serotonin uptake) | 1.15 µM | VMAT2-HEK | [2] |

Experimental Protocols

Protocol 1: Real-Time Visualization of FFN206 Vesicular Uptake in Cultured Cells via Fluorescence Microscopy

This protocol details the steps for visualizing the real-time uptake of FFN206 into vesicles in HEK293 cells stably expressing VMAT2 (HEK+VMAT2).

Materials:

-

HEK+VMAT2 cells

-

HEK cells (not expressing VMAT2, as a negative control)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

FFN206 (1 µM working solution)

-

Tetrabenazine (TBZ, 10 µM working solution)

-

Bafilomycin A1 (working solution)

-

Phosphate-buffered saline (PBS)

-

Glass-bottom imaging dishes

-

Fluorescence microscope with appropriate filter sets (e.g., λex = 350 ± 25 nm, λem = 460 ± 25 nm)[2]

Procedure:

-

Cell Seeding: Seed HEK+VMAT2 and control HEK cells onto glass-bottom imaging dishes and culture until they reach 70-80% confluency.

-

Compound Treatment (for controls): For inhibitor-treated conditions, pre-incubate the cells with 10 µM tetrabenazine or bafilomycin A1 for 30-60 minutes at 37°C.[1][2]

-

FFN206 Incubation: Replace the culture medium with a solution containing 1 µM FFN206. For inhibitor-treated cells, the FFN206 solution should also contain the respective inhibitor.

-

Live-Cell Imaging: Immediately begin imaging the cells using a fluorescence microscope. Capture images at regular intervals (e.g., every 30 seconds) for up to 1000 seconds to observe the real-time uptake.[1]

-

Data Analysis: Quantify the fluorescence intensity within individual cells or vesicles over time. Compare the fluorescence in HEK+VMAT2 cells to that in control HEK cells and inhibitor-treated cells. A significant increase in fluorescence in HEK+VMAT2 cells that is attenuated by tetrabenazine and bafilomycin confirms VMAT2-dependent vesicular uptake.[1]

Protocol 2: High-Throughput Screening of VMAT2 Modulators Using a 96-Well Plate Assay

This protocol is adapted for screening potential VMAT2 inhibitors or enhancers in a 96-well format.

Materials:

-

HEK+VMAT2 cells

-

96-well black, clear-bottom plates

-

FFN206 (1 µM working solution)

-

Test compounds at various concentrations

-

Tetrabenazine (10 µM, positive control for inhibition)

-

DMSO (vehicle control)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed HEK+VMAT2 cells into a 96-well plate and culture overnight.